N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide
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Description
N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide is a useful research compound. Its molecular formula is C32H33N5O4S and its molecular weight is 583.71. The purity is usually 95%.
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Biological Activity
N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide, with a CAS number of 1101804-58-3, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological evaluations, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound's molecular formula is C32H33N5O4S, with a molecular weight of 583.7 g/mol. The structure features several functional groups that contribute to its biological activity:
Property | Value |
---|---|
Molecular Formula | C32H33N5O4S |
Molecular Weight | 583.7 g/mol |
IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The imidazoquinazoline scaffold has been associated with various anticancer properties due to its ability to interact with cellular pathways involved in tumor growth and proliferation.
- Mechanism of Action : The compound may exert its effects by inhibiting key enzymes involved in cancer cell metabolism and proliferation. For instance, compounds with similar structures have shown activity against Bcl-2 proteins, which are crucial in regulating apoptosis in cancer cells .
- In Vitro Studies : In cell line assays, compounds structurally related to N-[(4-methoxyphenyl)methyl]-3-{3-oxo... demonstrated significant cytotoxicity against various cancer cell lines, including A431 and Jurkat cells. The IC50 values for these compounds ranged from 1.61 µg/mL to 23.30 mM depending on the specific structural modifications .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated, particularly its effectiveness against bacterial strains. The presence of the methoxy group is believed to enhance lipophilicity, allowing better membrane penetration and increased antibacterial efficacy.
- Bacterial Inhibition : Preliminary tests indicate that the compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Structure-Activity Relationship (SAR) : The SAR studies suggest that modifications at the phenyl rings significantly influence antimicrobial potency. For example, substituents that enhance electron density on the aromatic rings tend to improve activity .
Case Study 1: Antitumor Efficacy
A study conducted on a series of imidazoquinazoline derivatives demonstrated that modifications similar to those in N-[(4-methoxyphenyl)methyl]-3-{3-oxo... led to enhanced antitumor activity in vitro. The derivatives were tested on human cancer cell lines, showing a dose-dependent response with IC50 values significantly lower than standard chemotherapeutic agents .
Case Study 2: Antibacterial Assessment
Another investigation focused on the antibacterial effects of compounds derived from the same scaffold as N-[(4-methoxyphenyl)methyl]-3-{3-oxo... revealed promising results against multi-drug resistant strains of bacteria. The study emphasized the importance of the sulfanyl group in enhancing antibacterial activity through improved binding affinity to bacterial targets .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-[3-oxo-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O4S/c1-20(2)22-10-12-23(13-11-22)34-29(39)19-42-32-36-26-7-5-4-6-25(26)30-35-27(31(40)37(30)32)16-17-28(38)33-18-21-8-14-24(41-3)15-9-21/h4-15,20,27H,16-19H2,1-3H3,(H,33,38)(H,34,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHDAHPBADHFSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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